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Compound of Interest

Compound Name: Chromium--nickel (7/1)

Cat. No.: B15170020

Technical Support Center: Cr-Ni (7:1) Sputtering
Targets

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
Cr-Ni (7:1) sputtering targets. Our goal is to help you achieve a uniform composition in your
sputtered thin films.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the compositional uniformity of sputtered Cr-
Ni films?

Al: Several factors can significantly impact the final composition of your Cr-Ni thin films. The
most prominent include the sputtering power, working gas (argon) pressure, and substrate
temperature.[1][2][3][4] Sputtering power, in particular, has been identified as a major
influencing factor on the electrical properties and composition of the film.[1][2] Additionally, the
manufacturing process of the target itself, including the heat treatment it undergoes, plays a
crucial role in its microstructure and compositional homogeneity, which in turn affects the
sputtering process.[5]

Q2: Why is my deposited film's composition different from the 7:1 Cr-Ni ratio of my target?
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A2: Discrepancies between the target and film composition are a common challenge in alloy
sputtering. This phenomenon, known as off-stoichiometry, can arise from the different
sputtering rates of chromium and nickel.[6] One element may be preferentially sputtered over
the other, leading to a film composition that deviates from the target. Process parameters such
as sputtering power and gas pressure can influence these sputtering rates.[3] It has been
observed that in some cases, the sputtered film can have a composition very close to the
target, but this often depends on carefully controlled sputtering conditions.[7]

Q3: What is the importance of the grain structure of the sputtering target?

A3: The grain structure of the sputtering target is a key factor in achieving consistent and
uniform thin films.[8] Targets with a fine and uniform grain size tend to have a more stable
sputtering rate, which contributes to better thickness and compositional uniformity in the
deposited film.[8] The manufacturing process, including techniques like hot isostatic pressing,
is critical in controlling the grain structure of the target.

Q4: Can the composition of the Cr-Ni film be intentionally varied?

A4: Yes, the composition of the sputtered film can be tuned by adjusting the sputtering
parameters. For instance, by using co-sputtering from separate Cr and Ni targets, the
composition can be systematically varied across a substrate to create a composition gradient.
This technique is useful for high-throughput screening of materials with different compositions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your sputtering experiments
and provides actionable solutions.

Problem 1: My sputtered film is consistently nickel-rich.
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Possible Cause

Recommended Solution

Differential Sputtering Rates

Nickel may have a higher sputtering yield than
chromium under your current process
parameters. Try adjusting the sputtering power.
A lower power might reduce the preferential

sputtering of nickel.[9]

Target Hot Spots

Uneven heating of the target can lead to
localized areas with higher sputtering rates.
Ensure your target is properly cooled and that
the magnetron is functioning correctly to provide

a uniform erosion profile.

Gas Pressure

The argon pressure can affect the energy and
flux of ions bombarding the target. Experiment
with slightly increasing or decreasing the
working pressure to see how it impacts the Cr/Ni
ratio.[3]

Problem 2: The composition of my film is not uniform across the substrate.
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Possible Cause

Recommended Solution

Target-to-Substrate Distance

The distance between the target and the
substrate influences the distribution of sputtered
atoms. A shorter distance generally increases
the deposition rate but may decrease uniformity.
[9] Try optimizing this distance for your specific

chamber geometry.

Substrate Rotation

If your system has substrate rotation, ensure it
is functioning correctly and at an appropriate
speed. A consistent rotation is crucial for

achieving uniform deposition.

Target Erosion

Over time, the target will develop an erosion
groove. A non-uniform groove can lead to a non-
uniform flux of sputtered material. Inspect your
target for even erosion and replace it if

necessary.

Problem 3: | am observing poor adhesion of the Cr-Ni film to my substrate.

Possible Cause

Recommended Solution

Substrate Contamination

The substrate surface must be meticulously

clean before deposition. Implement a thorough
cleaning procedure, which may include solvent
cleaning, ultrasonic agitation, and a final in-situ

plasma etch.

Substrate Temperature

The substrate temperature during deposition
can affect film adhesion. A moderate increase in
temperature can enhance adatom mobility and

promote better film growth and adhesion.[1][2]

Sputtering Power

A very low sputtering power might result in
particles arriving at the substrate with
insufficient energy to form a well-adhered film.

Consider a modest increase in power.[3]
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Quantitative Data Summary

The following table summarizes the effect of key sputtering parameters on the properties of Ni-
Cr thin films, based on experimental data.

Temperatur
Resulting e
. Argon Substrate . .
Sputtering Film Coefficient
Pressure Temperatur L. Reference
Power (W) Resistivity of
(Pa) e (°C) :
(MQ-cm) Resistance
(Ppm/K)
405 0.85 100 669 374.78 [1]
150 0.4 25 - - [4]
200 0.6 100 - - [4]
250 0.8 150 - - [4]
300 1.0 200 - - [4]

Experimental Protocols
Protocol 1: Compositional Analysis using Energy
Dispersive X-ray Spectroscopy (EDX)

Objective: To determine the elemental composition of the sputtered Cr-Ni thin film.
Methodology:

o Sample Preparation: Mount the substrate with the deposited Cr-Ni film onto an SEM sample
holder using conductive carbon tape. Ensure the sample is grounded to prevent charging.

e SEM-EDX Setup:

o Insert the sample into the SEM chamber and evacuate to high vacuum.
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o Set the electron beam accelerating voltage to a value sufficient to excite the Cr Ka and Ni
Ka X-ray lines (typically 15-20 kV).

o Select a suitable working distance and spot size for the analysis.
o Data Acquisition:

o Acquire an EDX spectrum from a representative area of the film. The acquisition time
should be long enough to obtain good signal-to-noise ratio (e.g., 60-120 seconds).

o Perform multiple point analyses or an area map to assess compositional uniformity across
the sample.

o Data Analysis:

o Use the EDX software to perform quantitative analysis of the acquired spectrum. This will
involve background subtraction and peak fitting to determine the atomic or weight
percentages of Cr and Ni.

o Itis important to use appropriate standards for accurate quantification, especially for thin
films where substrate interference can be an issue.[10]

Protocol 2: Surface Composition and Chemical State
Analysis using X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the surface composition and chemical states of chromium and nickel in
the sputtered film.

Methodology:

o Sample Preparation: Mount the sample on the XPS sample holder. Avoid any surface
contamination.

e XPS System Setup:
o Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.

o Use a monochromatic Al Ka or Mg Ka X-ray source.
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o Data Acquisition:
o Acquire a survey spectrum to identify all elements present on the surface.

o Acquire high-resolution spectra for the Cr 2p and Ni 2p regions to determine their chemical
states and quantify their concentrations.

o If necessary, perform argon ion sputtering to clean the surface and remove any
adventitious carbon or surface oxides, though this can sometimes alter the surface
composition.[11]

e Data Analysis:

o Process the high-resolution spectra using appropriate software. This will involve
background subtraction (e.g., Shirley background) and peak fitting to identify the different
chemical species (e.g., metallic Cr, Cr oxides, metallic Ni, Ni oxides).

o Calculate the atomic concentrations of Cr and Ni from the integrated peak areas,
corrected by their respective relative sensitivity factors (RSFs).

Visualizations
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Troubleshooting Workflow for Compositional Deviation

Start: Film Composition Deviates from 7:1 Cr:Ni

Review Sputtering Parameters

(Power, Pressure, Temperature)

If Ni-rich

Adjust Sputtering Power Modify Argon Pressure
(e.g., decrease to reduce preferential sputtering) (e.g., slight increase/decrease)

Re-analyze Film Composition (EDX/XPS)

Composition Incorrect

Inspect Sputtering Target
(Uniformity, Erosion)

Non-uniform erosion or known issue

Consider Target Replacement or

Consult Manufacturer on Heat Treatment Composition Correct

Re-analyze Film Composition (EDX/XPS)

Composition Incorrect Composition Correct

Result: Issue Persists, Further Investigation Needed Result: Composition is Uniform and Correct
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Key Factors Influencing Cr-Ni Film Composition

Sputtering Target Properties

Target Composition Grain Size Manufacturing Process ST PGy Working Gas Pressure S D T SEE Target-Substrate
& Homogeneity & Structure (e.g., Heat Treatment) P 9 (Argon) P Distance

Sputtering Process Parameters

Cr-Ni Film Composition
(Uniformity & Stoichiometry)

Experimental Workflow for Compositional Analysis

Sputtered Cr-Ni Film Sample

EDX Analysis XPS Analysis

(Bulk Composition) (Surface Com

position & Chemical State)

Quantitative Elemental Ratios Surface

(Cr:Ni) Oxidation States

Elemental Ratios &

Compare with Target Stoichiometry (7:1)

Conclusion on Compositional Uniformity
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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